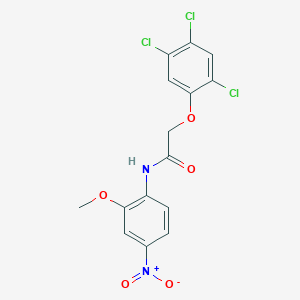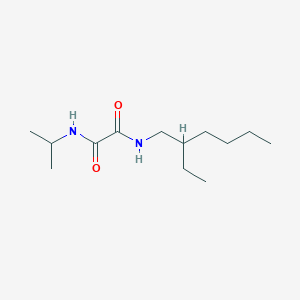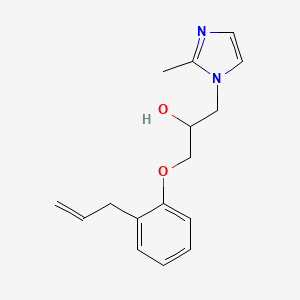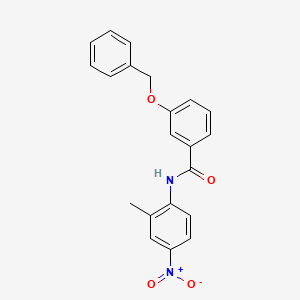
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as nitrophenyl-2,4,5-trichlorophenoxyacetamide or NTA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
NTA is a prodrug that is activated by the enzyme nitroreductase. Nitroreductase reduces the nitro group of NTA to its corresponding amine, which can then undergo further reactions. The mechanism of action of NTA is based on the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. The exact mechanism of action of NTA is still under investigation.
Biochemical and Physiological Effects
NTA has been shown to have cytotoxic effects on cancer cells. This is due to the formation of reactive intermediates that can interact with DNA, leading to DNA damage and cell death. NTA has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
NTA has several advantages as a tool for studying the mechanism of action of enzymes. It is a small molecule that can be easily synthesized, and its reaction with nitroreductase can be monitored using various techniques. However, NTA has several limitations. It is a prodrug that requires activation by nitroreductase, and the exact mechanism of action of NTA is still under investigation.
Orientations Futures
NTA has potential as a tool for studying the mechanism of action of enzymes and as a potential anticancer agent. Future research should focus on elucidating the exact mechanism of action of NTA and identifying potential targets for its anticancer activity. Additionally, the development of new synthetic methods for NTA and its analogs may lead to the discovery of new compounds with improved properties.
Applications De Recherche Scientifique
NTA has been used in scientific research as an herbicide, but its use has been discontinued due to its harmful effects on the environment. However, NTA has been shown to have potential as a tool for studying the mechanism of action of certain enzymes. Specifically, NTA has been used as a substrate for the enzyme nitroreductase, which converts NTA to its corresponding amine. This reaction can be monitored using various techniques such as HPLC, UV-Vis spectroscopy, and mass spectrometry.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O5/c1-24-14-4-8(20(22)23)2-3-12(14)19-15(21)7-25-13-6-10(17)9(16)5-11(13)18/h2-6H,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFFOJLURBNHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-7-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}-1H-imidazo[1,2-b]pyrazole](/img/structure/B3981777.png)




![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3981812.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B3981822.png)





![N-{2-[4-(anilinocarbonothioyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3981889.png)